Omega-conotoxin SVIB is isolated from the venom of Conus striatus, a species of cone snail found in marine environments. The venom of these snails contains a diverse array of conotoxins, each with unique structures and biological activities, which they use for prey capture and defense against predators.
Omega-conotoxin SVIB is classified as a peptide toxin. It falls under the category of omega-conotoxins, which are characterized by their ability to block specific types of voltage-gated calcium channels. These toxins are further categorized based on their selectivity for different calcium channel subtypes, with omega-conotoxin SVIB being particularly selective for P/Q-type channels.
The synthesis of Omega-conotoxin SVIB can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being the most common approach. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Omega-conotoxin SVIB has a complex three-dimensional structure characterized by several loops stabilized by disulfide bonds. The typical structure includes:
The three-dimensional structure of Omega-conotoxin SVIB has been resolved through techniques such as nuclear magnetic resonance (NMR) spectroscopy. This structural information is essential for understanding its interaction with calcium channels and its mechanism of action.
Omega-conotoxin SVIB primarily acts as a blocker of P/Q-type voltage-gated calcium channels. The mechanism involves:
The binding affinity and kinetics of Omega-conotoxin SVIB can be studied using radiolabeled versions of the toxin in binding assays. These assays help determine the concentration required for half-maximal inhibition and provide insights into its pharmacological properties.
Omega-conotoxin SVIB exerts its effects by:
Studies have shown that the binding affinity of Omega-conotoxin SVIB to P/Q-type channels is significantly higher than that to other channel types, highlighting its specificity. This selectivity makes it an important tool in neuroscience research.
Omega-conotoxin SVIB has several applications in scientific research:
Omega-Conotoxin SVIB is a 27-amino acid peptide (theoretical molecular weight: 2.75 kDa) isolated from the venom of the marine cone snail Conus striatus [3] [6] [8]. Its primary sequence is characterized by a high density of basic residues (lysine and arginine), contributing to its electrostatic interactions with voltage-gated calcium channels. The sequence includes six conserved cysteine residues that form three disulfide bonds, a hallmark of the O-superfamily of conotoxins [2] [3]. Unlike some conotoxins (e.g., μO-conotoxins), SVIB lacks extensive hydrophobic post-translational modifications but features a C-terminal amidation, a common trait that enhances stability and target affinity in conopeptides. The canonical sequence, as referenced in UniProt (P28881), spans residues 46–71 of the precursor protein, indicating proteolytic cleavage during maturation [8].
The stability and function of SVIB rely on its cysteine framework, designated as C-C-CC-C-C, forming three specific disulfide bonds: Cys1–Cys16, Cys8–Cys20, and Cys15–Cys26 (numbered sequentially from the N-terminus) [6]. This connectivity creates a "knottin" fold that constrains the peptide into a rigid core, critical for binding to neuronal calcium channels. The disulfide between Cys8–Cys20 is particularly notable for its role in stabilizing the binding loop (residues 8–15), which houses key functional residues like Tyr13 (homologous to Tyr13 in MVIIA/GVIA) [1] [4]. Mutation studies on analogous omega-conotoxins confirm that disrupting this architecture abolishes channel-blocking activity [4].
Table 1: Disulfide Bond Connectivity in Omega-Conotoxin SVIB
Cysteine Position | Bonded Partner | Structural Role |
---|---|---|
Cys1 | Cys16 | Stabilizes N-terminal β-strand |
Cys8 | Cys20 | Anchors binding loop conformation |
Cys15 | Cys26 | Links C-terminus to central loop |
Solution structures of SVIB, determined via nuclear magnetic resonance (NMR) spectroscopy, reveal a compact tertiary fold dominated by a triple-stranded antiparallel β-sheet (strands: residues 4–7, 17–20, 23–26) connected by flexible loops [4] [8]. The binding loop (Cys8–Cys15) exhibits slow conformational exchange on the microsecond-to-millisecond timescale, evidenced by NMR line broadening at low temperatures and anomalous chemical shift behavior [1]. This dynamics arise from isomerization of the Cys8–Cys20 disulfide bond, which toggles between multiple states, altering the loop’s solvent exposure and electrostatic properties. Such flexibility may facilitate induced-fit binding to calcium channels [1] [4].
SVIB shares significant structural homology with other omega-conotoxins (e.g., MVIIA, GVIA, MVIIC), despite sequence variations. Key similarities include:
Divergences arise in loop lengths and charge distribution. For example, SVIB and GVIA preferentially block N-type (CaV2.2) channels, while MVIIC inhibits P/Q-types due to subtle differences in the β-hairpin near Arg10/Lys11 [3] [5]. SVIB’s unique disulfide pattern (Cys15–Cys26 vs. Cys15–Cys25 in GVIA) may further modulate its binding kinetics [6].
Table 2: Structural Comparison of Omega-Conotoxins
Feature | SVIB | GVIA | MVIIA | MVIIC |
---|---|---|---|---|
Source snail | C. striatus | C. geographus | C. magus | C. magus |
Target channel | CaV2.2 (N-type) | CaV2.2 (N-type) | CaV2.2 (N-type) | CaV2.1 (P/Q-type) |
Key binding residue | Tyr13 | Tyr13 | Tyr13 | Tyr13 |
Disulfide bonds | 1-16, 8-20, 15-26 | 1-16, 8-20, 15-25 | 1-16, 8-20, 15-25 | 1-16, 8-20, 15-25 |
β-sheet topology | +2x, -1 | +2x, -1 | +2x, -1 | +2x, -1 |
This structural conservation underscores the omega-conotoxin scaffold’s adaptability for channel-specific neuropharmacology [2] [4] [5].
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